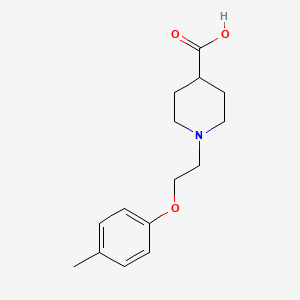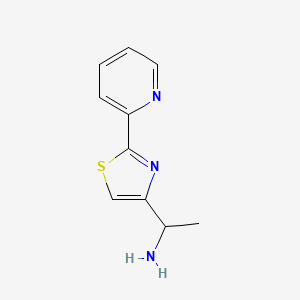![molecular formula C14H11N3S B7791746 3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791746.png)
3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline is a heterocyclic compound that incorporates both pyridine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets . The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process . Additionally, green chemistry approaches, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs .
Applications De Recherche Scientifique
3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or block receptors that mediate cellular responses . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole-pyridine structure and exhibit comparable biological activities.
Pyridine derivatives: Compounds like 2-(Pyridin-2-yl)pyrimidine also show significant biological activities and are used in medicinal chemistry.
Benzothiazoles: These compounds have a thiazole ring fused with a benzene ring and are known for their antimicrobial and anticancer properties.
Uniqueness
3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials .
Propriétés
IUPAC Name |
3-(2-pyridin-2-yl-1,3-thiazol-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-11-5-3-4-10(8-11)13-9-18-14(17-13)12-6-1-2-7-16-12/h1-9H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSLKYSKDVUHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7791672.png)

![2-[6-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,6-dihydropyridazin-1-yl]aceticacid](/img/structure/B7791691.png)
![3-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]aniline](/img/structure/B7791698.png)
![3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B7791705.png)
![1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B7791711.png)


![4-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791726.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791732.png)
![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791740.png)


